

In-Depth Technical Guide: Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-5-aminopentanoic NHS ester*

Cat. No.: *B13714407*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, experimental protocols, and common applications of Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester. This reagent is a valuable tool in bioconjugation, proteomics, and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

Boc-5-aminopentanoic NHS ester is a bifunctional linker molecule. It features a tert-butyloxycarbonyl (Boc)-protected amine and an active NHS ester. The Boc group provides a stable protecting group for the terminal amine, which can be removed under acidic conditions. The NHS ester is a highly reactive group that specifically couples with primary amines on proteins, peptides, or other molecules to form stable amide bonds.

Property	Value
Chemical Formula	C14H22N2O6
Molecular Weight	314.3 g/mol [1]
CAS Number	82518-79-4 [1]

Spectral Data

Due to the commercial nature of **Boc-5-aminopentanoic NHS ester**, detailed, publicly available spectral data is limited. However, based on the known spectral data of its precursor, Boc-5-aminopentanoic acid, and the addition of the N-hydroxysuccinimide group, the following tables summarize the expected and observed spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **Boc-5-aminopentanoic NHS ester**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.7	br s	1H	-NH-
~3.1	q	2H	-CH ₂ -NH-
~2.8	s	4H	-CO-CH ₂ -CH ₂ -CO- (NHS ester)
~2.6	t	2H	-CH ₂ -CO-O-NHS
~2.2	t	2H	-CH ₂ -COOH (precursor)
~1.7	m	2H	-CH ₂ -CH ₂ -CO-
~1.5	m	2H	-CH ₂ -CH ₂ -NH-
1.4	s	9H	-C(CH ₃) ₃

Table 2: ^{13}C NMR Spectral Data for Boc-5-aminopentanoic Acid (Precursor)

Note: Data for the NHS ester is not readily available. This data for the precursor provides a reference for the core structure.

Chemical Shift (δ) ppm	Assignment
~178	-COOH
~156	-NH-CO-O-
~79	-C(CH ₃) ₃
~40	-CH ₂ -NH-
~34	-CH ₂ -COOH
~29	-CH ₂ -CH ₂ -CO-
~28	-C(CH ₃) ₃
~22	-CH ₂ -CH ₂ -NH-

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Boc-5-aminopentanoic NHS ester**

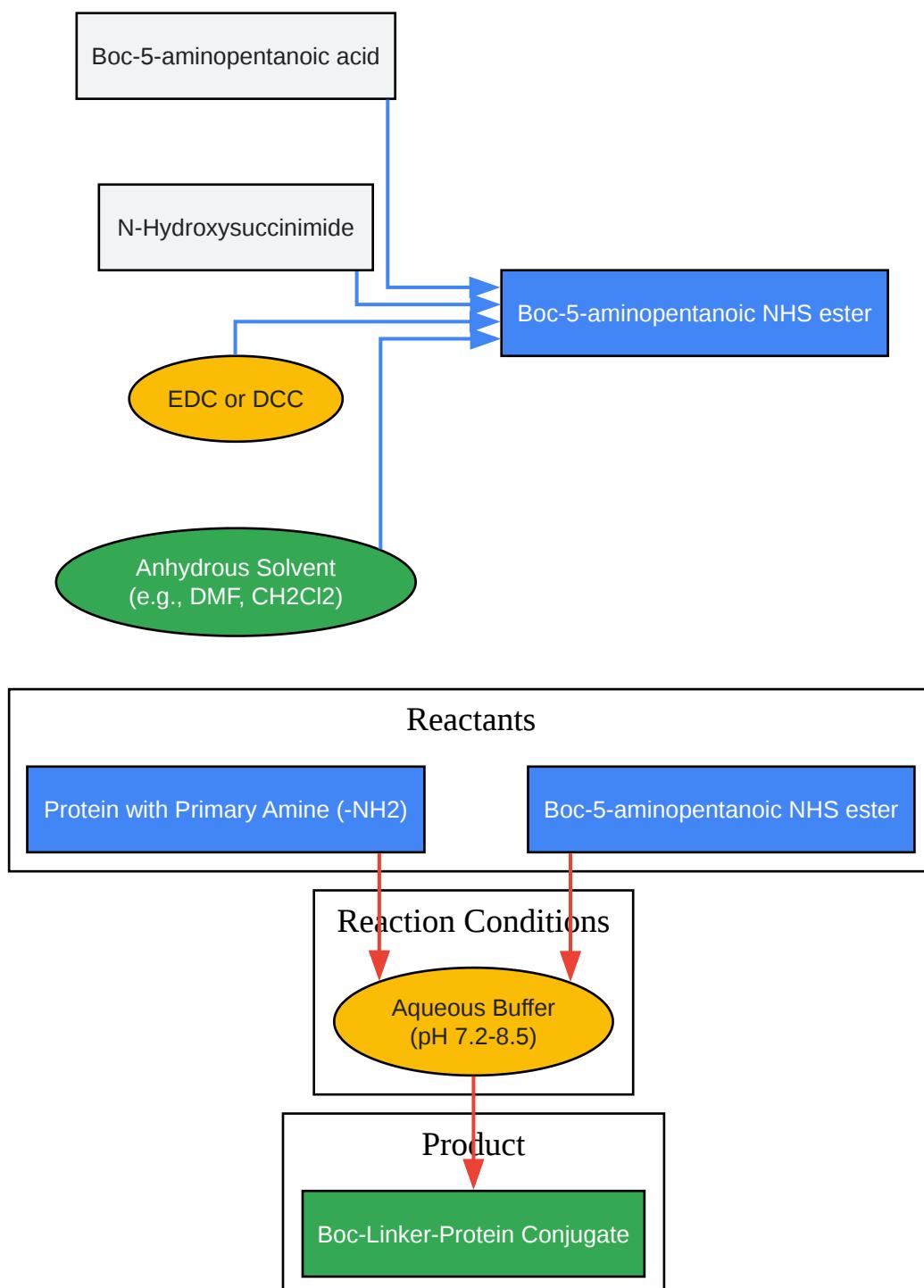
Ion	Calculated m/z	Observed m/z
[M+H] ⁺	315.1551	Expected ~315.2
[M+Na] ⁺	337.1370	Expected ~337.1

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this specific molecule are not publicly available. The following are generalized protocols that serve as a standard methodology for the analysis of similar small molecules.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **Boc-5-aminopentanoic NHS ester** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.


- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H spectrum.
 - Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C spectrum with proton decoupling.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a 1 mg/mL stock solution of **Boc-5-aminopentanoic NHS ester** in a suitable solvent (e.g., methanol, acetonitrile). Dilute this solution to a final concentration of 10-100 ng/mL in the mobile phase.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source.
 - Acquire data in positive ion mode.
 - Set the mass range to scan from m/z 100 to 500.

Signaling Pathways and Experimental Workflows

Boc-5-aminopentanoic NHS ester is not directly involved in biological signaling pathways. Instead, it is a synthetic tool used in the construction of molecules for biological research. The following diagrams illustrate its synthesis and a common experimental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-5-aminopentanoic NHS ester, 82518-79-4 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Boc-5-aminopentanoic NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13714407#boc-5-aminopentanoic-nhs-ester-spectral-data-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com